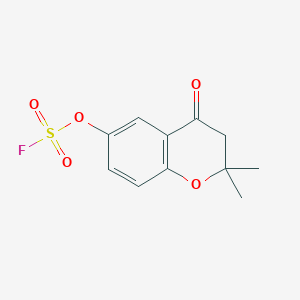

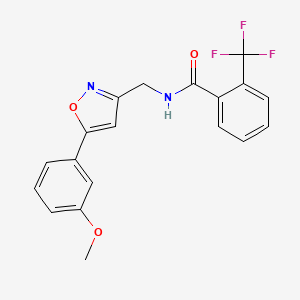

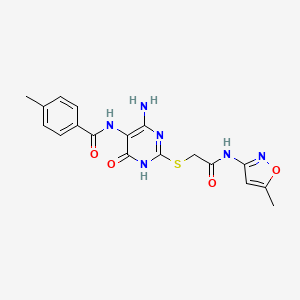

2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxazole ring, possibly through a cyclodehydration reaction. The trifluoromethyl group could be introduced using a trifluoromethylation reagent . The isonicotinamido group might be introduced through a condensation reaction .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl group, which could activate the phenyl ring towards electrophilic aromatic substitution . The amide group could participate in condensation reactions or hydrolysis.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and could increase the compound’s polarity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Research in synthetic chemistry has explored the reactivities of oxazole derivatives, a key structural motif in various natural products and pharmaceutical compounds. A study by Luo et al. (2012) demonstrated an efficient modular synthesis of 2,4-disubstituted oxazoles via a [3 + 2] annulation strategy using a gold-catalyzed oxidation approach. This method highlighted the importance of bidentate ligands in tempering the reactivities of in situ-generated gold carbenes, opening new opportunities for oxidative gold catalysis in developing novel methods (Luo, Ji, Li, & Zhang, 2012).

Application in Synthesis of Complex Molecules

The synthesis and functionalization of oxazoles have been key in the development of complex molecules and natural products. For instance, Wasserman et al. (1981) described the use of oxazoles as masked forms of activated carboxylic acids, demonstrating their utility in the synthesis of macrocyclic lactones, such as recifeiolide, through photooxygenation and subsequent nucleophilic attack (Wasserman, Gambale, & Pulwer, 1981).

Antitumor Applications

In medicinal chemistry, the structural motif of oxazole and its derivatives has been explored for antitumor properties. Stevens et al. (1984) investigated the synthesis and chemistry of imidazotetrazines, which are structurally related to oxazole derivatives, demonstrating their potential as broad-spectrum antitumor agents (Stevens, Hickman, Stone, Gibson, Baig, Lunt, & Newton, 1984).

Inhibition of Enzymatic Activity

The use of oxazole derivatives in inhibiting specific enzymatic activities has been a significant area of research, with implications for developing therapeutics for diseases like rheumatoid arthritis. Knecht and Löffler (1998) explored the inhibitory effects of isoxazol derivatives on mitochondrial dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis. This research highlights the potential of oxazole derivatives in modulating biochemical pathways relevant to immune cell functions (Knecht & Löffler, 1998).

Antimicrobial Agents

The structural versatility of oxazole derivatives has been leveraged in the design and synthesis of potential antimicrobial agents. Jadhav et al. (2017) synthesized a series of novel compounds derived from triazole-oxadiazole substitutions, demonstrating moderate to good antimicrobial activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Propiedades

IUPAC Name |

2-(pyridine-4-carbonylamino)-N-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N4O3/c18-17(19,20)11-2-1-3-12(8-11)22-15(26)13-9-27-16(23-13)24-14(25)10-4-6-21-7-5-10/h1-9H,(H,22,26)(H,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRIXXIAZFPFQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(isonicotinamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

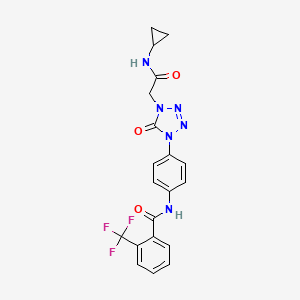

![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)

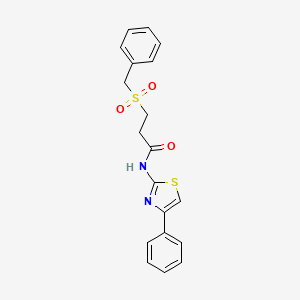

![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)

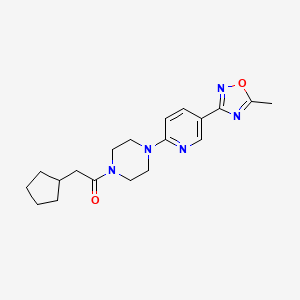

![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)